Cas no 42418-76-8 (Cycloheptanol,2-(aminomethyl)-, hydrochloride, (1R,2R)-rel- (9CI))

Cycloheptanol,2-(aminomethyl)-, hydrochloride, (1R,2R)-rel- (9CI) structure
42418-76-8 structure
Product Name:Cycloheptanol,2-(aminomethyl)-, hydrochloride, (1R,2R)-rel- (9CI)
CAS No:42418-76-8
MF:C8H18NO
MW:144.234622478485
CID:332852
PubChem ID:7021170
Update Time:2025-04-19

Cycloheptanol,2-(aminomethyl)-, hydrochloride, (1R,2R)-rel- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cycloheptanol,2-(aminomethyl)-, hydrochloride, (1R,2R)-rel- (9CI)
    • [(1S,2S)-2-hydroxycycloheptyl]methylazanium
    • cis-2-Aminomethylcycloheptanol hydrochloride
    • 42418-76-8
    • DTXSID50427349
    • ZINC02570076
    • Inchi: 1S/C8H17NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-6,9H2/p+1/t7-,8-/m0/s1
    • InChI Key: DEEDWZHOSLMVCD-YUMQZZPRSA-O
    • SMILES: O[C@H]1CCCCC[C@H]1C[NH3+]

Computed Properties

  • Exact Mass: 179.10800
  • Monoisotopic Mass: 179.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 1
  • XLogP3: 1.4
  • Topological Polar Surface Area: 47.9

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 163-167°C
  • Boiling Point: 246.7°C at 760 mmHg
  • Flash Point: 103°C
  • PSA: 46.25000
  • LogP: 2.38860
  • Solubility: Not available

Cycloheptanol,2-(aminomethyl)-, hydrochloride, (1R,2R)-rel- (9CI) Security Information

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